molecular formula C19H16FN5O2 B10997639 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-benzimidazol-5-yl)acetamide

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-benzimidazol-5-yl)acetamide

Cat. No.: B10997639
M. Wt: 365.4 g/mol
InChI Key: NLWPREBOSQNBRT-UHFFFAOYSA-N
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Description

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-benzimidazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-benzimidazol-5-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Fluoro and Methyl Groups: Fluorination and methylation reactions are carried out using suitable fluorinating and methylating agents.

    Coupling with Benzimidazole Derivative: The final step involves coupling the quinazolinone intermediate with a benzimidazole derivative through an acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-benzimidazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

    Medicine: The compound could be investigated for its potential therapeutic applications in treating various diseases.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-benzimidazol-5-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins involved in key cellular pathways. This interaction can modulate the activity of these targets, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxoquinazolin-3(4H)-yl)acetamide: A simpler quinazolinone derivative with similar core structure.

    N-(1H-benzimidazol-5-yl)acetamide: A benzimidazole derivative with similar functional groups.

Uniqueness

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-benzimidazol-5-yl)acetamide is unique due to the presence of both the quinazolinone and benzimidazole moieties, as well as the specific substitution pattern (fluoro and methyl groups). This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H16FN5O2

Molecular Weight

365.4 g/mol

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methylbenzimidazol-5-yl)acetamide

InChI

InChI=1S/C19H16FN5O2/c1-11-22-15-5-3-12(20)7-14(15)19(27)25(11)9-18(26)23-13-4-6-17-16(8-13)21-10-24(17)2/h3-8,10H,9H2,1-2H3,(H,23,26)

InChI Key

NLWPREBOSQNBRT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CC4=C(C=C3)N(C=N4)C

Origin of Product

United States

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